(R)-Ampa
(R)-Ampa
(R)-AMPA is an inactive isomer of (RS)-AMPA.
Brand Name:
Vulcanchem
CAS No.:
83654-13-1
VCID:
VC0541047
InChI:
InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1
SMILES:
CC1=C(C(=O)NO1)CC(C(=O)O)N
Molecular Formula:
C7H10N2O4
Molecular Weight:
186.17 g/mol
(R)-Ampa
CAS No.: 83654-13-1
Cat. No.: VC0541047
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-AMPA is an inactive isomer of (RS)-AMPA. |
|---|---|
| CAS No. | 83654-13-1 |
| Molecular Formula | C7H10N2O4 |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | (2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 |
| Standard InChI Key | UUDAMDVQRQNNHZ-RXMQYKEDSA-N |
| Isomeric SMILES | CC1=C(C(=O)NO1)C[C@H](C(=O)O)N |
| SMILES | CC1=C(C(=O)NO1)CC(C(=O)O)N |
| Canonical SMILES | CC1=C(C(=O)NO1)CC(C(=O)O)N |
| Appearance | Solid powder |
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